molecular formula C14H28Cl2N2O8 B8022595 Spectinomycin dihydrochloride hydrate

Spectinomycin dihydrochloride hydrate

Cat. No.: B8022595
M. Wt: 423.3 g/mol
InChI Key: AWRAYPFCFGXXLL-SMVSVXIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Spectinomycin dihydrochloride hydrate is typically synthesized through the fermentation of Streptomyces spectabilis. The fermentation broth is then processed to isolate spectinomycin, which is further purified and converted into its dihydrochloride hydrate form . The synthetic route involves several steps, including the extraction of the antibiotic from the fermentation broth, purification using ion-pair reversed-phase liquid chromatography, and crystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation conditions are optimized to maximize the yield of spectinomycin. After fermentation, the broth is subjected to various purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Spectinomycin dihydrochloride hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include trifluoroacetic acid, heptafluorobutyric acid, and acetonitrile. These reagents are often used in ion-pair reversed-phase liquid chromatography to separate and purify the compound .

Major Products Formed

The major products formed from the reactions of this compound include various degradation products and derivatives that can be analyzed using chromatographic techniques .

Mechanism of Action

Spectinomycin dihydrochloride hydrate exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA, which is essential for protein elongation. This inhibition disrupts the production of essential proteins, leading to bacterial cell death .

Comparison with Similar Compounds

Spectinomycin dihydrochloride hydrate is similar to other aminoglycoside antibiotics, such as streptomycin and gentamicin. it is unique in its specific binding to the 30S ribosomal subunit and its effectiveness against Neisseria gonorrhoeae. Other similar compounds include:

This compound stands out due to its specific clinical applications and its unique mode of action .

Properties

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7.2ClH.H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRAYPFCFGXXLL-SMVSVXIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl2N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21736-83-4
Record name Spectinomycin dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spectinomycin dihydrochloride hydrate
Reactant of Route 2
Spectinomycin dihydrochloride hydrate
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Spectinomycin dihydrochloride hydrate
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Spectinomycin dihydrochloride hydrate
Reactant of Route 5
Spectinomycin dihydrochloride hydrate
Reactant of Route 6
Spectinomycin dihydrochloride hydrate

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